N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide featuring dual fluorination on both the N-phenyl and benzyl substituents. Its structure includes a 1,6-dihydropyridazine core with a ketone group at position 6 and a carboxamide moiety at position 3.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O2/c19-12-3-1-2-11(8-12)10-24-17(25)7-6-16(23-24)18(26)22-13-4-5-14(20)15(21)9-13/h1-9H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSWZIOWWXUAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen or addition of hydrogen can change the compound’s reactivity.
Substitution: Fluorine atoms can be replaced with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Key Observations:
Fluorine’s smaller size may reduce steric hindrance, improving target accessibility. The second analog introduces a trifluoromethoxy group, which significantly increases hydrophobicity and metabolic resistance but adds steric bulk.
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (~384) compared to (~485) may favor better bioavailability under Lipinski’s rule-of-five guidelines.
Benzyl Group Variations :
- While the target and share a 3-fluorophenylmethyl group, uses a carbamoyl-linked trifluoromethoxybenzyl group, likely altering binding kinetics and solubility.
Hypothesized Pharmacological Implications
Based on structural trends from analogs:
- Target Binding : The 3,4-difluorophenyl group in the target compound may enhance affinity for enzymes or receptors sensitive to electron-withdrawing substituents (e.g., kinases or GPCRs) compared to methoxy-substituted analogs .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism could prolong the target’s half-life relative to methoxy-containing compounds, which are prone to demethylation .
- Solubility : The absence of polar methoxy or carbamoyl groups in the target compound may reduce aqueous solubility compared to and , necessitating formulation optimization.
Biological Activity
N-(4-chloro-2-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyridine core linked to a nitrophenyl group and a fluorobenzyl ether. Its molecular formula is with a molecular weight of approximately 417.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.8 g/mol |
| CAS Number | 868678-45-9 |
The biological activity of this compound can be attributed to its interactions with various molecular targets, leading to alterations in cellular pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, which could reduce inflammation and pain.
- Antioxidant Properties : The nitro group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.
- Cell Cycle Regulation : Some studies suggest potential antiproliferative effects in cancer cells through modulation of cell cycle progression.
Biological Activity and Research Findings
Recent studies have highlighted the biological activity of N-(4-chloro-2-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide:
- Anticancer Activity : Analogues of this compound have been shown to exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration, indicating promising in vivo efficacy and favorable pharmacokinetic profiles .
- Enzyme Inhibition Studies : Research indicates that compounds within this class can inhibit specific kinases involved in cancer progression. A study reported that certain substituted derivatives showed improved potency against Met kinase, correlating with enhanced enzyme selectivity and solubility .
- Antioxidant Effects : The presence of the nitro group has been associated with enhanced free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Case Studies
A detailed examination of case studies involving similar compounds provides insights into the biological implications:
- Study on Dihydropyridine Derivatives : A series of substituted dihydropyridine derivatives were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that modifications at specific positions significantly affected their biological activity, highlighting the importance of structural variations .
- Clinical Trials : Some derivatives have advanced into clinical trials due to their promising preclinical safety profiles and efficacy against various cancer types. These trials aim to establish their therapeutic potential in human subjects .
Q & A
Basic: What are the foundational synthetic routes for N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide?
Methodological Answer:
A common approach involves multi-step condensation and functionalization. For example, analogous compounds in Table 14 of EP 4374877 A2 were synthesized via coupling reactions starting from (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluoro-benzaldehyde. Key steps include:
Ester hydrolysis to generate carboxylic acid intermediates.
Amide bond formation using coupling agents like HATU or EDCI.
Selective fluorination via halogen exchange or electrophilic substitution.
Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (±2°C for reproducibility), and stoichiometric precision (1.1–1.3 equivalents of fluorinated benzaldehyde derivatives) .
Basic: How is structural characterization validated for this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorophenyl groups; δ ~ -110 to -150 ppm for meta/para-F).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
- X-ray crystallography : Resolve dihydropyridazine ring conformation and hydrogen-bonding networks (if crystalline).
- HPLC purity : ≥98% purity with C18 columns (acetonitrile/water gradient) to detect byproducts from incomplete fluorination or coupling .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
Statistical Design of Experiments (DoE) minimizes trial-and-error. For example:
- Response Surface Methodology (RSM) optimizes variables (e.g., temperature, catalyst loading).
- Central Composite Design evaluates interactions between parameters (Table 1):
| Variable | Low (-1) | High (+1) |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 5 | 15 |
| Reaction time (h) | 12 | 24 |
Post-optimization, validate via kinetic studies (e.g., in situ FTIR for real-time monitoring) and scale-up trials (10x batch size) to assess mass transfer limitations .
Advanced: How to resolve contradictory data in solubility or bioactivity studies?
Methodological Answer:
Contradictions often arise from experimental variability or environmental factors. Mitigation strategies:
- Control matrix : Standardize solvents (e.g., DMSO lot-to-lot consistency), pH buffers, and temperature.
- Computational validation : Use quantum chemical calculations (e.g., COSMO-RS for solubility predictions) to cross-verify empirical data.
- Meta-analysis : Aggregate datasets from multiple labs (e.g., ICReDD’s feedback loop integrating experimental and computational data) to identify outliers .
Advanced: What computational methods predict the compound’s reactivity or stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/octanol partitioning) for stability under physiological conditions.
- Reaction Path Search : Identify degradation pathways (e.g., hydrolysis of the dihydropyridazine ring) using nudged elastic band (NEB) methods .
Basic: What safety protocols apply during synthesis?
Methodological Answer:
- PPE : Fluorinated intermediates require nitrile gloves (latex degradation risk) and fume hoods (HF byproduct mitigation).
- Waste management : Neutralize acidic/basic residues before disposal (e.g., CaCO₃ for H⁺ neutralization).
- Training : Mandatory 100% score on safety exams (e.g., OSHA-compliant protocols for fluorophenyl handling) .
Advanced: How to design a stability study for long-term storage?
Methodological Answer:
- ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
- Degradation kinetics : Apply Arrhenius equations to extrapolate shelf life.
- Light sensitivity : Use amber vials and UV-Vis spectroscopy to track photodegradation (λmax ~270 nm for pyridazine derivatives) .
Advanced: What strategies improve yield in multi-step syntheses?
Methodological Answer:
- In-line purification : Employ catch-and-release resins for intermediates.
- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., fluorination).
- Catalyst screening : Test Pd/Cu systems for Suzuki-Miyaura couplings (e.g., 3-fluorophenylboronic acid) with <5% Pd leaching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
